N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2,4,6-trimethylbenzenesulfonamide

Catalog No.
S11936275
CAS No.
M.F
C21H23ClF2N2O3S
M. Wt
456.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indo...

Product Name

N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2,4,6-trimethylbenzenesulfonamide

IUPAC Name

N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide

Molecular Formula

C21H23ClF2N2O3S

Molecular Weight

456.9 g/mol

InChI

InChI=1S/C21H23ClF2N2O3S/c1-12-9-13(2)20(14(3)10-12)30(27,28)25-8-7-17-15(4)26-19-6-5-16(11-18(17)19)29-21(22,23)24/h5-6,9-11,25-26H,7-8H2,1-4H3

InChI Key

JLFMYWLECDFCGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)Cl)C)C

N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound that belongs to the sulfonamide class. Its molecular formula is C23H24ClF2N3O4SC_{23}H_{24}ClF_2N_3O_4S with a molecular weight of approximately 509.0 g/mol. The structure features an indole ring, which is significant in medicinal chemistry due to its presence in various bioactive molecules. The compound also includes a chloro(difluoro)methoxy group and a trimethylbenzenesulfonamide moiety, contributing to its potential pharmacological properties and making it a subject of interest in drug discovery and development.

The chemical reactivity of N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2,4,6-trimethylbenzenesulfonamide can be explored through several types of reactions:

  • Nucleophilic Substitution Reactions: The presence of halogen atoms allows for nucleophilic substitution reactions, which can modify the compound's structure.
  • Reduction Reactions: The chloro group can undergo reduction under specific conditions, potentially altering the compound's biological activity.
  • Oxidation Reactions: The indole moiety may be oxidized to form various derivatives, which can influence its pharmacological properties.

This compound exhibits promising biological activities, particularly in the context of medicinal applications. Compounds with similar structures have been studied for their potential as:

  • Antibacterial Agents: Sulfonamides are traditionally known for their antibacterial properties.
  • Anti-inflammatory Agents: The unique functional groups may contribute to anti-inflammatory effects.
  • Anticancer Properties: The indole structure is often associated with anticancer activity due to its ability to interact with various biological targets.

The synthesis of N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2,4,6-trimethylbenzenesulfonamide typically involves multi-step organic synthesis techniques:

  • Indole Synthesis: The indole moiety can be synthesized using Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
  • Chloro(difluoro)methoxy Group Introduction: This step involves the reaction of the indole derivative with chlorodifluoromethane in the presence of a base.
  • Sulfonamide Formation: The final step involves reacting the indole derivative with a sulfonyl chloride to form the sulfonamide linkage.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product.

N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2,4,6-trimethylbenzenesulfonamide has diverse applications in scientific research:

  • Medicinal Chemistry: It serves as a potential lead compound for developing new therapeutic agents.
  • Biological Research: The compound is studied for its interactions with biological systems and pathways.
  • Chemical Industry: It may be utilized in synthesizing other complex organic molecules.

Interaction studies involving this compound typically focus on its pharmacodynamics and pharmacokinetics:

  • Target Protein Interactions: Understanding how the compound interacts with specific receptors or enzymes is crucial for assessing its therapeutic potential.
  • Toxicology Studies: Evaluating the safety profile of the compound through various biological assays is essential for future drug development.

Such studies are vital for understanding both the therapeutic potential and safety profile of N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2,4,6-trimethylbenzenesulfonamide.

Several compounds share structural similarities with N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2,4,6-trimethylbenzenesulfonamide. These include:

  • N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzene-sulfonamide
    • Features a dimethoxy group instead of trimethyl.
    • May exhibit different biological activities due to structural variations.
  • N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-5-nitrobenzenesulfonamide
    • Contains a nitro group which may enhance certain pharmacological properties.
    • Potentially different mechanisms of action compared to the target compound.
  • N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-methoxybenzenesulfonamide
    • Incorporates a methoxy group at a different position.
    • Variations in biological activity are likely due to changes in electronic properties.

The uniqueness of N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2,4,6-trimethylbenzenesulfonamide lies in its specific combination of functional groups that enhance its pharmacological profile compared to these similar compounds. Its difluoromethoxy and indole components may provide distinct mechanisms of action or improved efficacy against targeted biological pathways.

XLogP3

5.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

456.1085978 g/mol

Monoisotopic Mass

456.1085978 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-09-2024

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